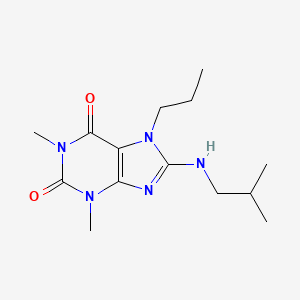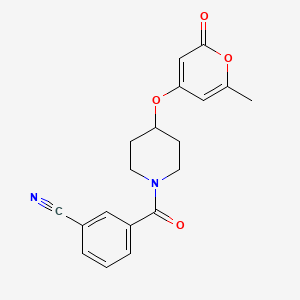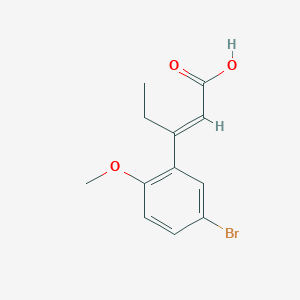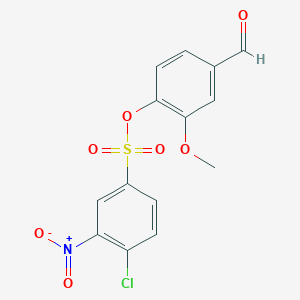
8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Biogenic Amine Catabolism in Pseudomonas Species
Pseudomonas species can metabolize a wide range of biogenic amines, including phenylethylamine, tyramine, and serotonin, as carbon and energy sources. This capability suggests potential applications for Pseudomonas in bioremediation and biotechnological processes aimed at eliminating biogenic amines from various environments. The metabolic pathways involved highlight the versatility of Pseudomonas species in utilizing complex organic compounds, making them valuable models for studying catabolic processes and engineering microbial solutions for environmental and industrial challenges (Luengo & Olivera, 2020).
DNA Damage and Repair Mechanisms
Research on one-electron oxidation reactions of nucleobases in cellular DNA emphasizes the role of purine and pyrimidine radical cations in DNA damage. These reactions are crucial for understanding the effects of ionizing radiation and oxidative stress on DNA integrity. The generation of 8-oxo-7,8-dihydroguanine from guanine bases, both directly and indirectly, through hole transfer reactions, underlines the complex mechanisms of DNA damage and the body's repair responses. This knowledge is essential for developing strategies to protect DNA from oxidative damage and for improving cancer treatment methods that rely on inducing such damage in tumor cells (Cadet, Wagner, Shafirovich, & Geacintov, 2014).
Insights into 8-Hydroxyquinolines as Medicinal Targets
The properties of 8-hydroxyquinoline and its derivatives have been extensively studied for their significant biological activities, making them a focal point in medicinal chemistry. This research points towards the potential of 8-hydroxyquinoline derivatives in treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds further enhance their therapeutic potential, offering insights into designing novel drug molecules based on the 8-hydroxyquinoline scaffold (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
特性
IUPAC Name |
1,3-dimethyl-8-(2-methylpropylamino)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-7-19-10-11(16-13(19)15-8-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUDNIZLOYKVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2758512.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2758521.png)



![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)




